molecular formula C20H15NS3 B12590662 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline CAS No. 651031-59-3

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline

Cat. No.: B12590662
CAS No.: 651031-59-3
M. Wt: 365.5 g/mol
InChI Key: GJSXBJNZWALUND-UHFFFAOYSA-N
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Description

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline is an organic compound with a complex structure that includes thiophene rings and an aniline group.

Preparation Methods

The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the thiophene rings or the ethenyl group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of simpler hydrocarbons.

Scientific Research Applications

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline exerts its effects involves its interaction with molecular targets through its electronic properties. The thiophene rings and the ethenyl group can participate in π-π interactions and electron transfer processes. These interactions can influence various pathways, including those involved in electronic conduction and chemical reactivity .

Biological Activity

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline, also known as a thiophene-based compound, has garnered attention in the fields of organic electronics and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in biomedical research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19NS3C_{22}H_{19}NS_3, with a molecular weight of approximately 393.58 g/mol. The compound features a dithiophene structure that contributes to its electronic properties and potential interactions with biological systems.

PropertyValue
Molecular FormulaC22H19N S3
Molecular Weight393.58 g/mol
InChIInChI=1S/C22H19NS3/c1-23(2)18...
InChIKeyKIZSANAMDKTCBS-JXMROGBWSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets through π-π stacking interactions and electron transfer processes. The thiophene rings facilitate these interactions, making the compound a potential candidate for applications in bioelectronics and drug delivery systems.

Biological Applications

  • Anticancer Activity : Research indicates that thiophene derivatives exhibit cytotoxic effects on cancer cells. For instance, compounds structurally similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
  • Antimicrobial Properties : Some studies have reported that thiophene-based compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Electrochemical Sensors : The compound's electronic properties allow it to be utilized in electrochemical sensors for detecting biomolecules such as glucose and cholesterol. Its high conductivity and stability make it suitable for developing sensitive biosensors .

Case Studies

  • Study on Anticancer Effects : A study published in MDPI examined the anticancer properties of thiophene derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
  • Antimicrobial Activity Assessment : Another research focused on the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial potential .
  • Development of Electrochemical Sensors : A recent publication highlighted the use of thiophene-based compounds in fabricating electrochemical sensors for glucose detection. The sensor demonstrated a linear response range from 0 to 10 mM with a detection limit of 0.1 mM, showcasing the practical applications of these compounds in medical diagnostics .

Properties

CAS No.

651031-59-3

Molecular Formula

C20H15NS3

Molecular Weight

365.5 g/mol

IUPAC Name

4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]aniline

InChI

InChI=1S/C20H15NS3/c21-16-9-6-14(7-10-16)5-8-15-13-19(17-3-1-11-22-17)24-20(15)18-4-2-12-23-18/h1-13H,21H2

InChI Key

GJSXBJNZWALUND-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)N

Origin of Product

United States

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